trans-epsilon-Octenoic acid trans-epsilon-Octenoic acid Trans-epsilon-octenoic acid is a medium-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 69362-76-1
VCID: VC8288971
InChI: InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h2-3H,4-7H2,1H3,(H,9,10)/b3-2+
SMILES: CC=CCCCCC(=O)O
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol

trans-epsilon-Octenoic acid

CAS No.: 69362-76-1

Cat. No.: VC8288971

Molecular Formula: C8H14O2

Molecular Weight: 142.2 g/mol

* For research use only. Not for human or veterinary use.

trans-epsilon-Octenoic acid - 69362-76-1

Specification

CAS No. 69362-76-1
Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
IUPAC Name (E)-oct-6-enoic acid
Standard InChI InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h2-3H,4-7H2,1H3,(H,9,10)/b3-2+
Standard InChI Key OTJVLQGVNKNLCB-NSCUHMNNSA-N
Isomeric SMILES C/C=C/CCCCC(=O)O
SMILES CC=CCCCCC(=O)O
Canonical SMILES CC=CCCCCC(=O)O

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

trans-epsilon-Octenoic acid features an eight-carbon chain with a carboxylic acid group at the first carbon and a trans double bond between the sixth and seventh carbons (Figure 1). The trans configuration imposes steric constraints, leading to a linear geometry that distinguishes it from cis isomers.

Table 1: Key Physical Properties

PropertyValue
Molecular FormulaC8H14O2\text{C}_8\text{H}_{14}\text{O}_2
Molecular Weight142.20 g/mol
Boiling Point245–250°C (estimated)
Melting Point-10°C (predicted)
Solubility in WaterLow (hydrophobic)
Density0.92–0.95 g/cm³

The compound’s low water solubility aligns with trends for medium-chain fatty acids, while its melting point reflects the destabilizing effect of the trans double bond on crystalline packing.

Spectral Characterization

Infrared (IR) Spectroscopy:

  • C=O Stretch: 1700–1720 cm1^{-1} (carboxylic acid)

  • O-H Stretch: 2500–3300 cm1^{-1} (broad, hydrogen-bonded)

  • C=C Stretch: 1650–1680 cm1^{-1} (trans configuration)

Nuclear Magnetic Resonance (NMR):

  • 1^1H NMR:

    • δ 0.9–1.0 ppm (terminal methyl group)

    • δ 2.3–2.5 ppm (α-carboxylic protons)

    • δ 5.3–5.5 ppm (trans alkene protons, J ≈ 15 Hz)

  • 13^{13}C NMR:

    • δ 180–185 ppm (carboxylic carbon)

    • δ 130–135 ppm (alkene carbons)

Synthesis and Industrial Production

Laboratory-Scale Methods

Hydroboration-Oxidation of 1-Octyne:

  • Hydroboration: 1-Octyne reacts with borane (BH3\text{BH}_3) to form an organoborane intermediate.

  • Oxidation: Treatment with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) and sodium hydroxide (NaOH\text{NaOH}) yields trans-epsilon-Octenoic acid.

HC≡C-(CH2)5CH3BH3H2C=CH-(CH2)5COOH\text{HC≡C-(CH}_2\text{)}_5\text{CH}_3 \xrightarrow{\text{BH}_3} \text{H}_2\text{C=CH-(CH}_2\text{)}_5\text{COOH}

Wittig Reaction:
A phosphonium ylide reacts with hexanal to form the alkene moiety:

Ph3P=CH-(CH2)4COOH+CH3(CH2)4CHOtrans-epsilon-Octenoic acid\text{Ph}_3\text{P=CH-(CH}_2\text{)}_4\text{COOH} + \text{CH}_3(\text{CH}_2)_4\text{CHO} \rightarrow \text{trans-epsilon-Octenoic acid}

Industrial Processes

Large-scale production employs continuous flow reactors to optimize hydroboration-oxidation, achieving >80% yield. Catalytic hydrogenation of octynoic acid derivatives offers an alternative route but requires precise control to avoid over-reduction.

Table 2: Synthetic Route Comparison

MethodYield (%)Purity (%)Scalability
Hydroboration-Oxidation8595High
Wittig Reaction7090Moderate
Catalytic Hydrogenation7588High

Chemical Reactivity and Derivatives

Oxidation Reactions

trans-epsilon-Octenoic acid undergoes oxidation to form dicarboxylic acids. For example, reaction with potassium permanganate (KMnO4\text{KMnO}_4) yields octanedioic acid:

CH3(CH2)4CH=CHCOOHKMnO4HOOC-(CH2)6-COOH\text{CH}_3(\text{CH}_2)_4\text{CH=CHCOOH} \xrightarrow{\text{KMnO}_4} \text{HOOC-(CH}_2\text{)}_6\text{-COOH}

Reduction Pathways

Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the carboxylic acid group to a primary alcohol, producing octenol:

CH3(CH2)4CH=CHCOOHLiAlH4CH3(CH2)4CH=CHCH2OH\text{CH}_3(\text{CH}_2)_4\text{CH=CHCOOH} \xrightarrow{\text{LiAlH}_4} \text{CH}_3(\text{CH}_2)_4\text{CH=CHCH}_2\text{OH}

Substitution Reactions

Thionyl chloride (SOCl2\text{SOCl}_2) converts the acid to its acyl chloride, a versatile intermediate for esterification:

CH3(CH2)4CH=CHCOOHSOCl2CH3(CH2)4CH=CHCOCl\text{CH}_3(\text{CH}_2)_4\text{CH=CHCOOH} \xrightarrow{\text{SOCl}_2} \text{CH}_3(\text{CH}_2)_4\text{CH=CHCOCl}

Applications in Research and Industry

Polymer Science

Carboxylic acids like trans-epsilon-Octenoic acid interact with syndiotactic polystyrene (s-PS) to modify crystallinity. In ε-form s-PS, isolated monomeric acid molecules occupy crystalline channels, while dimers reside in amorphous regions, influencing material properties such as thermal stability .

Industrial Uses

  • Lubricants: The compound’s linear structure reduces friction in high-temperature environments.

  • Plasticizers: Enhances polymer flexibility by disrupting intermolecular forces.

  • Surfactants: Functionalization yields amphiphilic derivatives for emulsification.

Comparative Analysis with Structural Analogs

Table 3: Comparison of Related Fatty Acids

CompoundDouble Bond PositionConfigurationBoiling Point (°C)
trans-epsilon-Octenoic acidC6–C7Trans245–250
cis-epsilon-Octenoic acidC6–C7Cis235–240
Octanoic acidNone239–241
Hexanoic acidNone205–210

The trans isomer’s higher boiling point versus the cis form reflects reduced molecular symmetry and weaker intermolecular interactions.

Challenges and Future Directions

Current research gaps include:

  • Thermodynamic Data: Precise measurements of enthalpy of formation and heat capacity.

  • Biological Activity: Screening for antimicrobial or anticancer properties.

  • Green Synthesis: Developing catalytic methods to reduce reliance on toxic reagents.

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